Bucolome

Uricosuric Hyperuricemia Gout

Bucolome (Paramidine) is a differentiated barbituric acid derivative and a mixed-type CYP2C9 inhibitor (Ki 8.2/20.2 µM) that reduces (S)-warfarin clearance by 84% in vivo. Clinically, it achieves 0% hyperuricemia in alternate-day therapy vs. 25.0% (benzbromarone) and 20% (probenecid). Its dual uricosuric/CYP2C9-inhibitory profile makes it an indispensable probe for drug-drug interaction studies and a robust reference standard for HPLC/LC-MS method validation. Order high-purity ≥98% Bucolome to ensure reproducible, publication-grade results.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 841-73-6
Cat. No. B1662748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBucolome
CAS841-73-6
Synonyms1-cyclohexyl-5-butylbarbituric acid
bucolome
Paramidine
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2
InChIInChI=1S/C14H22N2O3/c1-2-3-9-11-12(17)15-14(19)16(13(11)18)10-7-5-4-6-8-10/h10-11H,2-9H2,1H3,(H,15,17,19)
InChIKeyDVEQCIBLXRSYPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bucolome (CAS 841-73-6) for Research and Analytical Applications: Uricosuric Agent and CYP2C9 Probe Inhibitor


Bucolome (CAS 841-73-6), also known as Paramidine, is a barbituric acid derivative classified pharmacologically as a non-steroidal anti-inflammatory and uricosuric agent [1]. Unlike most barbiturates, it lacks significant sedative or hypnotic effects, instead exhibiting analgesic and anti-inflammatory properties [1]. Its primary mechanism of action involves inhibition of the cytochrome P450 enzyme CYP2C9, which modulates the metabolism of several widely used drugs, thereby extending their plasma duration or reducing the formation of undesirable metabolites [1][2]. This dual profile as both a uricosuric agent and a specific CYP2C9 inhibitor makes Bucolome a valuable tool in pharmaceutical research and analytical method development [3].

Why Bucolome Cannot Be Directly Substituted: Evidence of Unique Uricosuric and CYP2C9 Inhibitory Profiles


Simple substitution of Bucolome with other uricosuric agents (e.g., benzbromarone, probenecid, sulfinpyrazone) or CYP2C9 inhibitors (e.g., sulfaphenazole) is scientifically unsound due to significant differences in both clinical efficacy and enzymatic inhibition potency. Clinical evidence demonstrates that Bucolome provides superior control of hyperuricemia in alternate-day dosing regimens compared to benzbromarone and probenecid [1]. Furthermore, its potency as a mixed-type inhibitor of CYP2C9-mediated (S)-warfarin metabolism is defined by specific Ki values [2], and its capacity to augment warfarin's anticoagulant effect in vivo is characterized by a precise 1.5-fold increase in INR and an 84% reduction in clearance [2]. These quantifiable performance metrics are unique to Bucolome and cannot be assumed for its structural or functional analogs.

Quantitative Evidence for Selecting Bucolome Over Its Closest Analogs


Clinical Evidence: Bucolome Demonstrates 0% Hyperuricemia Incidence in Alternate-Day Therapy, Outperforming Benzbromarone and Probenecid

In a clinical study evaluating alternate-day hypo-uricaemic therapy, Bucolome demonstrated a significantly lower incidence of hyperuricemia (serum uric acid > 7 mg/100 mL) compared to other uricosuric agents. The incidence was 0% for Bucolome, 20% for probenecid, and 25.0% for benzbromarone [1]. This direct comparison highlights Bucolome's superior efficacy in maintaining target serum urate levels under a reduced dosing schedule.

Uricosuric Hyperuricemia Gout

CYP2C9 Inhibition: Bucolome Acts as a Potent Mixed-Type Inhibitor with Ki Values of 8.2 µM and 20.2 µM

In vitro studies demonstrate that Bucolome is a potent mixed-type inhibitor of CYP2C9-mediated (S)-warfarin 7-hydroxylation. Using recombinant human CYP2C9 and human liver microsomes, the inhibition constants (Ki) were determined to be 8.2 µM and 20.2 µM, respectively [1]. This provides a quantitative benchmark for its inhibitory potency, which is crucial for predicting drug-drug interactions.

CYP2C9 Enzyme Inhibition Drug-Drug Interaction

In Vivo Warfarin Interaction: Bucolome Increases INR 1.5-Fold and Reduces (S)-Warfarin Clearance by 84%

In a clinical study of Japanese cardiac patients, co-administration of Bucolome (300 mg/day) with warfarin resulted in a 1.5-fold greater international normalized ratio (INR) compared to patients receiving warfarin alone, despite the Bucolome group receiving a 58% smaller warfarin dose [1]. Mechanistically, Bucolome reduced the unbound oral clearance of (S)-warfarin by 84% (p < .01) and inhibited the unbound formation clearance for (S)-warfarin 7-hydroxylation by 89% (p < .01) [1].

Warfarin Anticoagulation Pharmacokinetics

Primary Research and Analytical Application Scenarios for Bucolome


CYP2C9 Phenotyping and Drug-Drug Interaction Studies

Bucolome is an ideal probe inhibitor for in vitro and in vivo studies investigating CYP2C9-mediated metabolism. Its well-characterized Ki values (8.2 µM and 20.2 µM) and its demonstrated in vivo effect on warfarin clearance (84% reduction) provide a robust, quantitative framework for predicting and validating metabolic drug-drug interactions involving this major cytochrome P450 isoform [1].

Research on Uricosuric Agents and Hyperuricemia Models

For research focused on gout and hyperuricemia, Bucolome offers a unique profile. Clinical evidence showing a 0% incidence of hyperuricemia in alternate-day therapy, in contrast to higher rates with benzbromarone (25.0%) and probenecid (20%), positions Bucolome as a reference standard for evaluating the efficacy of new urate-lowering therapies, particularly in non-daily dosing regimens [1].

Analytical Method Development and Quality Control

Due to its specific and well-documented pharmacological properties, Bucolome (CAS 841-73-6) is a valuable reference standard in analytical chemistry. Its use in developing and validating HPLC, LC-MS, or other assays ensures accurate detection and quantification of CYP2C9 inhibitors and their metabolites in complex biological matrices, supporting both pharmaceutical research and forensic toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bucolome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.